2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid
Overview
Description
2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid is a substituted benzoic acid derivative. It belongs to the class of benzoic acids and has the molecular formula C14H9F3O2S . The compound is a white crystalline powder that is soluble in organic solvents but insoluble in water .
Molecular Structure Analysis
The molecular formula of 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid indicates its composition of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The molecular weight is approximately 298.28 g/mol . The compound’s structure consists of a benzoic acid core with a thioether group attached to the phenyl ring.
Physical And Chemical Properties Analysis
Scientific Research Applications
Hydrogen-Bonded Polyphilic Block Mesogens
Research into hydrogen-bonded polyphilic block mesogens has revealed the use of partially fluorinated benzoic acids in forming discrete hydrogen-bonded dimeric supermolecules. These dimers organize into infinite ribbons with parallel aligned H-bonded polar aromatic cores, separated by mixed aliphatic/fluorinated regions. This structural arrangement is influenced by the number of alkoxy chains of the triazine component, affecting the two-dimensional lattice symmetries of the ribbon phases. This investigation highlights the potential of semiperfluorinated benzoic acids in the design of advanced materials with specific structural and optical properties (Kohlmeier & Janietz, 2006).
Benzoic Acid Derivatives in Foods
Benzoic acid derivatives, including those with fluorinated segments, have been extensively studied for their uses as antibacterial and antifungal preservatives in food, cosmetics, and pharmaceuticals. This research provides insights into the widespread occurrence of benzoic acid derivatives in the environment and their potential human exposure, metabolism, and toxicology. Such comprehensive reviews are crucial for understanding the environmental and health implications of these compounds (del Olmo, Calzada, & Nuñez, 2017).
Mesomorphic Hydrogen-Bonded Complexes
Further studies on mesomorphic hydrogen-bonded complexes with semiperfluorinated components have demonstrated the importance of the fluorinated tails of the acid component in forming mesomorphic properties. These properties are observed only if at least three terminal fluoroalkyl chains are grafted to the hydrogen-bonded rigid core, leading to the formation of columnar mesophases with unique lattice symmetries. This research underlines the significance of structural modifications in designing materials with desired mesomorphic characteristics (Kohlmeier & Janietz, 2010).
Molecular Structures of Benzoic Acid and Derivatives
Investigations into the molecular structures of benzoic acid and its derivatives have provided valuable information on their conformations in the gas phase. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds, offering insights into their applications in various scientific fields (Aarset, Page, & Rice, 2006).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2S/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYQQXOGXPPFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586356 | |
Record name | 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid | |
CAS RN |
895-45-4 | |
Record name | 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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